What is Sodium tetrakis(4-fluorophenyl)borate dihydrate?
What is Sodium tetrakis(4-fluorophenyl)borate dihydrate?
An In-depth Technical Guide to Sodium Tetrakis(4-fluorophenyl)borate Dihydrate
Introduction: Unveiling a Versatile Analytical Reagent
Sodium tetrakis(4-fluorophenyl)borate dihydrate, often abbreviated as NaTFPB, is a salt composed of a sodium cation and the large, weakly coordinating anion, tetrakis(4-fluorophenyl)borate, along with two molecules of water of hydration. Its significance in chemical and pharmaceutical sciences stems from the unique properties of its anionic component. The tetrakis(4-fluorophenyl)borate anion is characterized by a central boron atom tetrahedrally bonded to four 4-fluorophenyl groups. The strong electron-withdrawing nature of the fluorine atoms delocalizes the negative charge across the large molecular surface, drastically reducing the anion's Lewis basicity and its tendency to coordinate with cations.[1] This "non-coordinating" behavior makes NaTFPB an invaluable tool for studying highly reactive "naked" cations and for applications where minimizing ion-pairing is critical.
This guide provides a comprehensive overview of the compound's properties, core applications, and detailed protocols tailored for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
The utility of Sodium tetrakis(4-fluorophenyl)borate dihydrate is fundamentally linked to its distinct chemical and physical properties. It is typically a white to off-white crystalline powder.[2] The presence of the fluorinated phenyl groups confers high solubility in many organic solvents, a crucial feature for its use in various synthetic and analytical pathways.[2]
Core Properties Summary
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₆BF₄Na·2H₂O | [2] |
| Molecular Weight | 450.21 g/mol | [2] |
| CAS Number | 207683-22-5 | [2][3] |
| Appearance | White to almost white powder or crystals | [2][4] |
| Assay | ≥97.0% to ≥98% | [2] |
| Canonical SMILES | O.O.[Na+].Fc1ccc(cc1)(c3ccc(F)cc3)c4ccc(F)cc4 | |
| InChI Key | MSDGDEJOIBMWJD-UHFFFAOYSA-N |
Structural Diagram
The structure of the tetrakis(4-fluorophenyl)borate anion is key to its function. The four bulky fluorophenyl groups sterically shield the central boron atom, enhancing the anion's stability and its weakly coordinating nature.[1]
Caption: Structure of the tetrakis(4-fluorophenyl)borate anion with sodium.
Core Applications in Research and Development
Sodium tetrakis(4-fluorophenyl)borate dihydrate is a versatile reagent with applications spanning analytical chemistry, materials science, and pharmaceutical development.[2][5]
Analytical Chemistry: Ion-Sensing and Titrimetry
A primary application of NaTFPB is in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of potassium (K⁺) and other cations.[2] Its lipophilic nature allows it to be easily incorporated into PVC membranes, where it acts as a cation exchanger, facilitating the selective transport of the target ion across the membrane. This property is leveraged in clinical diagnostics for measuring ion concentrations in biological fluids and in environmental monitoring.[2][5]
Furthermore, it serves as a highly effective titrimetric and precipitation reagent.[6] For example, it is used for the determination of nonionic surfactants and for the gravimetric or potentiometric determination of ions like cesium (Cs⁺) and sulfate (SO₄²⁻) via back-titration methods.[4][7][8]
Drug Development and Formulation
For drug development professionals, NaTFPB offers unique advantages. Its ability to act as a bulky, non-coordinating counterion can be exploited in drug formulation to:
-
Improve Solubility and Bioavailability: By forming a salt with an active pharmaceutical ingredient (API), the resulting complex can exhibit significantly altered solubility profiles, potentially enhancing the bioavailability of poorly soluble drugs.[2][5]
-
Stabilize APIs: It can be used to create stable complexes of APIs, protecting them from degradation during formulation and storage.[5]
-
Facilitate Drug Delivery Systems: Its properties are valuable in the development of advanced drug delivery systems where controlled release and targeting are paramount.[5]
Materials Science and Biochemistry
In materials science, NaTFPB is used in the synthesis of advanced polymers and nanocomposites, where it can contribute to improved thermal stability and mechanical properties.[2] In biochemistry, it finds use as a stabilizing agent for proteins and enzymes, helping to maintain their conformational integrity and activity during complex experimental procedures.[2]
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step methodology for one of the most common applications of Sodium tetrakis(4-fluorophenyl)borate dihydrate: the preparation of a PVC membrane for an ion-selective electrode.
Protocol: Fabrication of a Cation-Selective PVC Membrane Electrode
This protocol describes the creation of a membrane suitable for potentiometric sensing, a technique frequently employing NaTFPB.
Objective: To prepare a polymeric membrane that exhibits a selective potentiometric response to a specific cation (e.g., K⁺) in a solution.
Materials:
-
Sodium tetrakis(4-fluorophenyl)borate dihydrate (NaTFPB)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., dioctyl phthalate - DOP, or bis(2-ethylhexyl) sebacate - DOS)
-
Ionophore/Neutral Carrier (selective for the target ion, e.g., Valinomycin for K⁺)
-
Tetrahydrofuran (THF), anhydrous
Workflow Diagram:
Caption: Workflow for preparing a PVC-based ion-selective electrode membrane.
Step-by-Step Procedure:
-
Component Preparation: Precisely weigh the membrane components. A typical mass ratio is approximately 33% PVC, 65-66% plasticizer, 1% ionophore, and 0.1-0.5% NaTFPB.
-
Causality: The PVC provides the structural matrix. The plasticizer ensures the membrane is flexible and allows for the mobility of the ionophore and ions. The ionophore provides the selectivity for the target cation. NaTFPB acts as a lipophilic salt that reduces membrane resistance and ensures a stable, Nernstian response by preventing the co-extraction of hydrophilic anions from the sample into the membrane.
-
-
Dissolution: In a small glass vial, add approximately 5 mL of anhydrous THF. Add the weighed components to the THF.
-
Homogenization: Cap the vial and stir the mixture with a magnetic stirrer or vortex until all components are fully dissolved. The resulting solution, often called a "membrane cocktail," should be clear and slightly viscous.
-
Casting the Membrane: Place a clean, flat glass plate on a level surface. Place a glass ring (e.g., 2-3 cm diameter) onto the plate. Carefully pour the membrane cocktail into the ring.
-
Causality: The level surface ensures a membrane of uniform thickness, which is critical for consistent performance.
-
-
Solvent Evaporation: Cover the setup with a watch glass, leaving a small opening to allow for slow solvent evaporation. Let it stand at room temperature for at least 24 hours.
-
Causality: Slow evaporation is crucial to prevent the formation of pores and to ensure a homogenous, mechanically stable membrane.
-
-
Membrane Mounting: Once the THF has completely evaporated, a transparent, flexible membrane will have formed. Using a sharp cork borer, cut a small disc (e.g., 5-7 mm diameter) from the master membrane. Carefully mount this disc into a commercial or custom-made ISE electrode body.
-
Conditioning: Before use, the electrode must be conditioned by soaking the membrane in a solution of the target ion (e.g., 0.01 M KCl for a potassium-selective electrode) for several hours, or overnight.
-
Trustworthiness: This self-validating step is essential. Conditioning ensures that the membrane-solution interface reaches equilibrium, which is necessary for achieving a stable and reproducible baseline potential. The electrode is now ready for calibration and measurement.
-
Safety and Handling
As with any chemical reagent, proper handling of Sodium tetrakis(4-fluorophenyl)borate dihydrate is essential for laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[9][10][11] It may also cause respiratory irritation.[3]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves (rubber or plastic), safety goggles conforming to EN 166, and a lab coat.[9][12]
-
Handling: Avoid breathing dust.[3][13] Use only in a well-ventilated area or under a fume hood.[13] Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][13] Protect from moisture and direct sunlight.[12]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[9][13]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[9][13]
-
Ingestion: Rinse mouth with water and then drink plenty of water. Get medical attention if symptoms occur.[9]
-
Conclusion
Sodium tetrakis(4-fluorophenyl)borate dihydrate is more than a simple salt; it is a sophisticated chemical tool whose unique properties are rooted in the principles of coordination chemistry. Its weakly coordinating anion provides researchers across analytical chemistry, materials science, and drug development with a means to modulate ion activity, enhance solubility, and construct sensitive analytical devices. A thorough understanding of its properties and adherence to established protocols and safety measures are paramount to harnessing its full potential in scientific innovation.
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